Boc-tryptophanol
CAS No.: 82689-19-8
Cat. No.: VC2022371
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82689-19-8 |
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Molecular Formula | C16H22N2O3 |
Molecular Weight | 290.36 g/mol |
IUPAC Name | tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
Standard InChI | InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Standard InChI Key | JEFQUFUAEKORKL-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO |
SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO |
Introduction
Chemical Identity and Structure
Boc-tryptophanol is characterized by its Boc (tert-butoxycarbonyl) protection group on the amino nitrogen and a hydroxyl group at the β-carbon of the tryptophan side chain. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The compound’s structure includes a chiral center at the α-carbon, maintaining the L-configuration of the parent amino acid. Key identifiers include:
Physical and Chemical Properties
Key Properties
The following table summarizes Boc-tryptophanol’s physical and chemical characteristics:
Synthesis and Applications
Applications in Peptide and Organic Synthesis
Boc-tryptophanol is utilized as a building block in:
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Peptide Synthesis: Incorporated into peptides requiring a hydroxyl-bearing tryptophan residue, such as glycopeptides or cyclic peptides .
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Solid-Phase Synthesis (SPPS): Compatible with Boc chemistry strategies, enabling sequential coupling with other amino acids .
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Bioconjugation: The hydroxyl group may be modified post-synthesis for attachment to carbohydrates, lipids, or other biomolecules.
Research and Development
Limited Published Studies
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Antimicrobial Peptides: Boc-protected amino alcohols are used to modulate membrane interactions, though direct studies on Boc-tryptophanol are lacking .
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Boron Neutron Capture Therapy (BNCT): While boronated tryptophan derivatives show tumor-selective accumulation , Boc-tryptophanol’s potential in this context remains unexplored.
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